molecular formula C18H22N4 B6124937 N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B6124937
M. Wt: 294.4 g/mol
InChI Key: FKEUSXIRGBCJET-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrazoles are another class of organic compounds with a five-membered ring, which includes two nitrogen atoms. They are known to be used in the construction of various heterocyclic compounds .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrazoles, on the other hand, are organic compounds with a five-membered ring, which includes two nitrogen atoms .


Chemical Reactions Analysis

Pyrimidine derivatives exert their pharmacological effects through their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Scientific Research Applications

Medical Applications: Cancer Treatment

Fused pyrimidine derivatives, such as the compound under analysis, are considered promising protein kinase inhibitors for cancer treatment . Their ability to inhibit essential enzymes controlling cell growth and metabolism makes them valuable in developing targeted cancer therapies .

Pharmaceutical Significance

Pyrimidine derivatives exhibit a wide range of biological activities, including antimicrobial, CNS depressant, anti-inflammatory, analgesic, anticonvulsant, anticancer, antihelminthic, antioxidant, and herbicidal properties . The compound’s structural framework contributes to its pharmacological potential, making it a versatile lead compound for designing potent bioactive agents .

Biochemical Research: Enzymatic Inhibition

In biochemistry, pyrimidine derivatives are integral to DNA and RNA structures, imparting diverse pharmacological properties. The compound may serve as a structural analog of purine bases, potentially influencing the activity of enzymes and receptors involved in cellular signaling processes .

Material Science: Photophysical Properties

Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties . These properties make them suitable for developing new materials with potential applications in electronics and photonics .

Industrial Applications: Synthetic Intermediates

Compounds containing pyrazole, such as the one being analyzed, are influential in the industrial field due to their applicability as synthetic intermediates. They are used in preparing chemicals relevant to biological, physical-chemical, material science, and industrial fields, highlighting their versatility .

Future Directions

While specific future directions for “N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine” are not available, research into pyrimidine and pyrazole derivatives continues to be a promising area in medicinal chemistry .

properties

IUPAC Name

N-butan-2-yl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-5-12(2)19-16-11-13(3)20-18-14(4)17(21-22(16)18)15-9-7-6-8-10-15/h6-12,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEUSXIRGBCJET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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